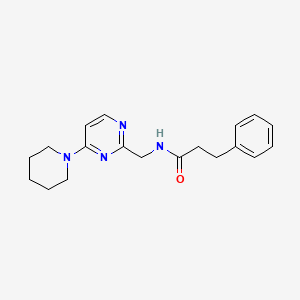

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of propanamide, which is an amide and a member of the class of compounds known as secondary carboxamides . It has a piperidine and a pyrimidine ring, which are common structures in many pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using methods such as the use of trimethylamine or magnesium oxide nanoparticles .

Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug design. The compound’s structure, containing a six-membered piperidine ring, offers opportunities for modification and optimization. Researchers explore its derivatives to create novel pharmaceuticals. For instance, the synthesis of substituted piperidines and spiropiperidines can lead to new drug candidates .

Antiproliferative Activity

Certain piperazine analogs, including those with a piperidine moiety, exhibit potent antiproliferative activity against various tumors, such as colon, prostate, breast, lung, and leukemia . These compounds have been investigated for their potential in cancer therapy.

Tyrosine Kinase Inhibition

Imatinib, a well-known therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. Although structurally characterized as a piperazin-1-ium salt, its piperidine core plays a crucial role in its pharmacological activity .

Biological Evaluation

Researchers continue to explore synthetic and natural piperidines for their biological properties. Recent advances include the discovery and evaluation of potential drugs containing the piperidine moiety. These studies contribute to our understanding of their pharmacological activity .

Antibacterial and Antifungal Properties

In silico studies have identified piperidine-containing compounds that interact with specific protein targets, enhancing antibacterial and antifungal activity. These findings provide insights into the design of new antimicrobial agents .

Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines are essential. Multicomponent reactions (MCRs) offer a cost-effective approach to construct diverse piperidine derivatives. Researchers investigate MCRs to access biologically active compounds .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly tyrosine kinases, leading to changes in their activity . This interaction could potentially inhibit the activity of these kinases, thereby affecting the signaling pathways they regulate.

Biochemical Pathways

Based on the potential inhibition of tyrosine kinases, it can be inferred that the compound may affect pathways regulated by these kinases, such as the phosphatidylinositol-3 kinase (pi3k) signaling pathway .

properties

IUPAC Name |

3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXOPUNFALWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

![2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2514027.png)